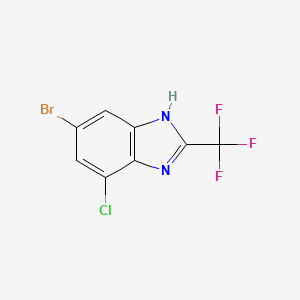

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

Übersicht

Beschreibung

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.

Nitration: The first step involves the nitration of 4-chloro-2-nitroaniline to introduce the nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder or tin chloride.

Cyclization: The amine group undergoes cyclization with trifluoroacetic acid to form the benzimidazole ring.

Halogenation: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

General Reactivity

The reactivity of 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is influenced by the electrophilic nature of its halogen substituents. Typical reactions include:

Specific reaction conditions, including temperature and solvent choice, are crucial in determining the outcome of these reactions, and optimization is essential to maximize product yield and minimize side reactions. The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it of interest in various chemical and biological applications.

3.1. Use as a Pharmaceutical Intermediate

Benzimidazole derivatives, including 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, have diverse applications in medicinal chemistry due to their ability to interact with various biological targets. They are used in creating oral, topical, or injectable compositions .

3.3. Key Features and Reactivity Enhancements

The uniqueness of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole lies in its combination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its stability, making it a valuable compound for various applications.

3.4. Reactions with Biological Targets

Interaction studies have focused on understanding how 6-Bromo-4-chloro-1H-benzimidazole binds to various biological targets. Key findings include its binding affinity with enzymes involved in bacterial cell wall synthesis, suggesting potential applications in antibiotic development. Further research is needed to elucidate its full mechanism of action and therapeutic applications.

Data Table: Related Benzimidazole Compounds and Their Features

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Bromo-5-chloro-1H-benzimidazole | 1360953-55-4 | Similar structure but with different halogen positioning |

| 4-Chloro-2-(trifluoromethyl)aniline | 683240-53-1 | Lacks bromine; potential similar activities |

| 6-Bromo-2-(trifluoromethyl)benzimidazole | 1804185-95-X | Variation in halogen placement; distinct reactivity |

| 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Combination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets |

| 4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Lacks bromine substitution; Less reactive due to absence of bromine |

| 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Lacks chlorine substitution; Different reactivity profile |

| 4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Substitutes a methyl group instead of bromine; Altered lipophilicity due to methyl group |

These variations in substituents lead to differences in reactivity, stability, and biological activity, making each compound suitable for specific applications in research and development.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of agrochemicals and materials science for creating novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

- 4-Chloro-2-(trifluoromethyl)aniline

- 6-Bromo-2-(trifluoromethyl)benzimidazole

Uniqueness

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biologische Aktivität

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H3BrClF3N2

- CAS Number : 89457-10-3

- Melting Point : 235-240 °C

- Functional Groups : Bromine, chlorine, and trifluoromethyl groups enhance its reactivity and lipophilicity, facilitating membrane penetration and interaction with biological targets .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. In vitro studies reported IC50 values ranging from 80 to 90 nM for AChE inhibition .

- Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been noted to suppress tumor growth in mouse models when tested against MCF cell lines .

Biological Activity Overview

Case Studies

- Anticancer Efficacy : A study involving the administration of this compound in tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. Flow cytometry analyses indicated increased apoptosis rates correlating with higher dosages .

- Neuroprotective Effects : In vitro assays showed that the compound effectively inhibited AChE, suggesting its potential as a treatment for conditions like Alzheimer's disease. The structure-activity relationship highlighted that the presence of the trifluoromethyl group was crucial for enhancing inhibitory potency .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole scaffold significantly influence biological activity:

- The introduction of halogen substituents (like bromine and chlorine) enhances lipophilicity and biological interaction.

- Trifluoromethyl groups contribute to increased potency by improving membrane permeability and binding affinity to target enzymes.

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUMVBCXDLOULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237725 | |

| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89457-10-3 | |

| Record name | 5-Bromo-7-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89457-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.